

Independent replication of published Norcyclobenzaprine research findings

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Independent Analysis of Norcyclobenzaprine Pharmacological Data

A comparative guide to the research findings on **Norcyclobenzaprine**, a primary metabolite of Cyclobenzaprine, for researchers, scientists, and drug development professionals.

Norcyclobenzaprine (nCBP), an active metabolite of the muscle relaxant Cyclobenzaprine (CBP). While direct independent replication studies are not readily available in the public domain, this document synthesizes data from various studies to offer a comparative perspective on its pharmacological and pharmacokinetic properties. The focus is on the comparison between systemic exposure to nCBP following oral administration of Cyclobenzaprine versus a sublingual formulation designed to minimize its formation.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from published studies, focusing on receptor binding affinities and pharmacokinetic parameters of **Norcyclobenzaprine**.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Cyclobenzaprine (CBP) and **Norcyclobenzaprine** (nCBP)



Receptor/Transporter	Cyclobenzaprine (CBP) Ki (nM)	Norcyclobenzaprine (nCBP) Ki (nM)
Serotonin-2A (5-HT2A)	High Affinity	High Affinity
α1-Adrenergic	High Affinity	High Affinity
H1-Histaminergic	High Affinity	High Affinity
M1-Muscarinic Cholinergic	High Affinity	High Affinity
Norepinephrine Transporter (NET)	Lower Affinity	More Potent Binding & Inhibitory Activity

Source: Data synthesized from Tonix Pharmaceuticals presentations and publications.[1]

Table 2: Functional Antagonist Activity (IC50) of CBP and nCBP

Receptor	CBP IC50 (nM)	nCBP IC50 (nM)
5HT2a	-	92
5HT2c	440	1220
α-2Α	4300	6400

Source: ACR Meeting Abstracts.[2]

Table 3: Pharmacokinetic Parameters of nCBP after Single Dose of TNX-102 SL (5.6 mg) vs. AMRIX ER (30 mg)

Parameter	TNX-102 SL 5.6 mg	AMRIX ER 30 mg
Cmax (pg/mL)	1080 ± 415	3960 ± 1510
Tmax (hr)	12.0 (4.00 - 24.0)	24.0 (12.0 - 48.0)
AUC0-inf (pg*hr/mL)	104000 ± 41100	337000 ± 127000

 $Source: Tonix\ Pharmaceuticals\ Steady-State\ Pharmacokinetic\ Study. \cite{Monthson}$



Table 4: Steady-State Pharmacokinetic Parameters of nCBP (Day 20) with TNX-102 SL (5.6 mg) vs. AMRIX ER (30 mg)

Parameter	TNX-102 SL 5.6 mg	AMRIX ER 30 mg
Cmax (pg/mL)	2450 ± 730	7970 ± 2620
Tmax (hr)	8.00 (0.00 - 24.0)	20.0 (8.00 - 24.0)
AUC0-24 (pg*hr/mL)	49600 ± 14600	171000 ± 54400

Source: Tonix Pharmaceuticals Steady-State Pharmacokinetic Study.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for replication and comparison.

- 1. Receptor Binding and Functional Assays:
- Objective: To determine the binding affinities and functional activities of CBP and nCBP at various CNS receptors.[2]
- Methodology:
 - Equilibrium receptor binding assays were conducted using cell lines expressing recombinant human serotonin, adrenergic, histamine, and muscarinic receptors.
 - Functional activity was assessed through ligand-induced intracellular Ca+ mobilization assays for select receptors.[2]
 - The IC50 values, representing the concentration of the compound that inhibits 50% of the specific binding of a radioligand, were determined to quantify antagonist potency.
- 2. Pharmacokinetic Studies in Healthy Subjects:
- Objective: To compare the pharmacokinetic profiles of CBP and nCBP following administration of a sublingual formulation (TNX-102 SL) versus an extended-release oral



capsule (AMRIX ER).[1]

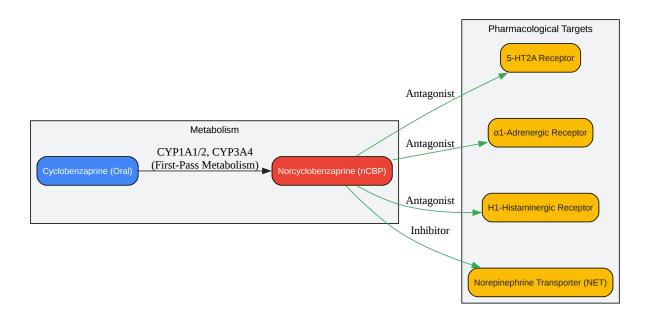
- Study Design: A single-center, open-label, randomized, multiple-dose, parallel-group study was conducted in healthy adult volunteers under fasting conditions.[1]
- Methodology:
 - Subjects received either TNX-102 SL (5.6 mg) or AMRIX ER (30 mg) daily for 20 days.[1]
 - Blood samples were collected at various time points after the first dose (Day 1) and the last dose (Day 20) to determine the plasma concentrations of CBP and nCBP.[1]
 - Pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) were calculated.

Visualizations

Signaling Pathway and Metabolism

The following diagrams illustrate the metabolic pathway of Cyclobenzaprine to **Norcyclobenzaprine** and their subsequent interactions with key receptors implicated in their pharmacological effects.





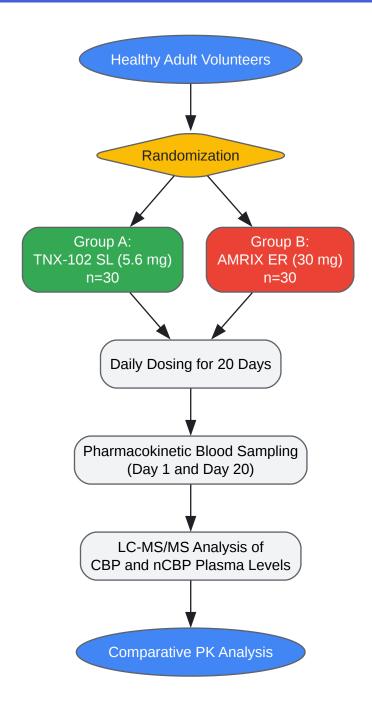
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Caption: Metabolic conversion of oral Cyclobenzaprine to **Norcyclobenzaprine** and its primary targets.

Experimental Workflow

This diagram outlines the workflow of the comparative pharmacokinetic study.





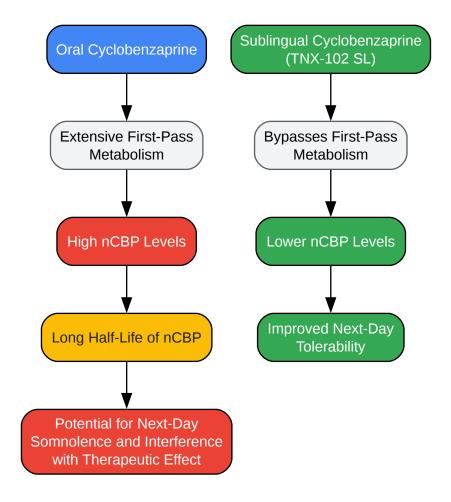
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Caption: Workflow of the comparative pharmacokinetic study of TNX-102 SL and AMRIX ER.

Logical Relationship

The following diagram illustrates the rationale behind the development of a sublingual formulation of Cyclobenzaprine to modulate the effects of **Norcyclobenzaprine**.





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Caption: Rationale for sublingual formulation to reduce **Norcyclobenzaprine** exposure.

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References

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- 2. Cyclobenzaprine (CBP) and Its Major Metabolite Norcyclobenzaprine (nCBP) Are Potent Antagonists of Human Serotonin Receptor 2a (5HT2a), Histamine Receptor H-1 and á-Adrenergic Receptors: Mechanistic and Safety Implications for Treating Fibromyalgia Syndrome by Improving Sleep Quality - ACR Meeting Abstracts [acrabstracts.org]



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